molecular formula C17H17ClN2O4S B280737 N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide CAS No. 797781-56-7

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No. B280737
CAS RN: 797781-56-7
M. Wt: 380.8 g/mol
InChI Key: GKCBNNYYHQNJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been extensively studied in various scientific research applications. GSK-3 is a multifunctional serine/threonine protein kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, Wnt signaling, and neuronal development. CHIR-99021 has been shown to have many potential applications in the fields of stem cell research, cancer therapy, and neurodegenerative diseases.

Mechanism of Action

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of GSK-3, which is a key regulator of many cellular processes. GSK-3 is involved in the phosphorylation and degradation of many proteins, including β-catenin, which is a key component of the Wnt signaling pathway. By inhibiting GSK-3, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide stabilizes β-catenin and activates the Wnt signaling pathway, which promotes cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to have many biochemical and physiological effects, including enhancing the self-renewal and pluripotency of stem cells, inhibiting the growth and proliferation of cancer cells, promoting neuronal differentiation and survival, and protecting against neurotoxicity. N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has also been shown to regulate the expression of many genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has many advantages for lab experiments, including its high potency and selectivity for GSK-3, its ability to activate the Wnt signaling pathway, and its potential applications in stem cell research, cancer therapy, and neurodegenerative diseases. However, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects, and the need for further studies to fully elucidate its pharmacological effects and mechanisms of action.

Future Directions

There are many future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide, including further studies on its pharmacological effects and mechanisms of action, its potential applications in other diseases and disorders, and the development of more potent and selective GSK-3 inhibitors. Some possible future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide include studying its effects on other cellular processes, such as autophagy and mitochondrial function, and exploring its potential applications in regenerative medicine and tissue engineering.

Synthesis Methods

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide can be synthesized using a multi-step synthetic method that involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the nitro group with tin(II) chloride. The resulting 4-chloro-3-morpholin-4-ylsulfonylaniline is then reacted with benzoyl chloride to yield the final product.

Scientific Research Applications

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been extensively studied in various scientific research applications, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells by activating the Wnt signaling pathway. In cancer therapy, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide has been shown to promote neuronal differentiation and survival, and to protect against neurotoxicity.

properties

CAS RN

797781-56-7

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O4S/c18-15-7-6-14(19-17(21)13-4-2-1-3-5-13)12-16(15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChI Key

GKCBNNYYHQNJLZ-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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